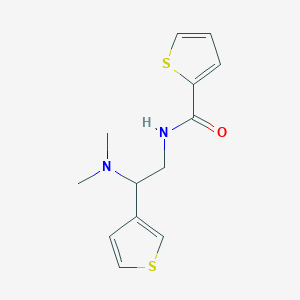
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H16N2OS2 and its molecular weight is 280.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide (CAS No. 946199-04-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₂OS₂
- Molecular Weight : 280.4 g/mol
- Structure : The compound contains a thiophene ring, a dimethylamino group, and an amide functional group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amine precursors under controlled conditions. Various methods have been explored to optimize yield and purity, including:
- Formation of Intermediate Compounds : Utilizing activated esters or acid chlorides.
- Coupling Reactions : Reaction with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine to form the desired amide.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives of thiophene-2-carboxamide have shown inhibition rates up to 62% using the ABTS method compared to ascorbic acid as a standard .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. A comparative study demonstrated that derivatives showed higher activity against Gram-positive bacteria than Gram-negative strains. The results are summarized in the following table:
| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 20 | 83.3 |
| 7b | Bacillus subtilis | 20 | 82.6 |
| 7b | Pseudomonas aeruginosa | 19 | 86.9 |
| Ampicillin | E. coli | 25 | - |
These findings suggest that this compound and its derivatives may be promising candidates for developing new antibacterial agents .
The mechanism through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
- Antioxidant Properties : A study highlighted that amino thiophene derivatives exhibited significant antioxidant activities, which were attributed to their ability to scavenge free radicals effectively .
- Antimicrobial Studies : Another research paper focused on the synthesis and evaluation of various thiophene derivatives, showing that modifications on the thiophene ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Molecular docking analyses have been performed to predict interactions between this compound and various protein targets, revealing potential pathways for therapeutic applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-15(2)11(10-5-7-17-9-10)8-14-13(16)12-4-3-6-18-12/h3-7,9,11H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDYMDRGMXJLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














